Enhanced Copolymer Dispersity Control vs. Unsubstituted γ-Butyrolactone in Organocatalytic ROP
When copolymerized with ε-caprolactone (εCL) using diphenyl phosphate (DPP) as an organocatalyst, 2-bromo-4-butanolide (αBrγBL) yields copolymers with a dispersity (ÐM) of approximately 1.08 [1]. In contrast, the use of the unsubstituted analogue, γ-butyrolactone (GBL), is not feasible under these conditions due to its lack of a reactive handle and its known low ceiling temperature, which prevents its effective incorporation into copolymers via standard ROP [2].
| Evidence Dimension | Copolymer Dispersity (ÐM) |
|---|---|
| Target Compound Data | ÐM ≈ 1.08 (copolymer with εCL) |
| Comparator Or Baseline | γ-Butyrolactone (GBL): Not applicable; cannot be copolymerized via this method. |
| Quantified Difference | Qualitative: αBrγBL enables controlled copolymer synthesis; GBL is functionally inert in this context. |
| Conditions | Copolymerization with ε-caprolactone, diphenyl phosphate (DPP) organocatalyst, ambient temperature. |
Why This Matters
This data demonstrates that 2-bromo-4-butanolide is an essential monomer for producing well-defined, functional aliphatic polyesters with predictable architectures, a capability not shared by its non-halogenated parent compound.
- [1] Controlled copolymerization of the functional 5-membered lactone monomer, α-bromo-γ-butyrolactone, via selective organocatalysis. (2016). Polymer, 87, 17-25. View Source
- [2] Olsén, P., Undin, J., Odelius, K., & Albertsson, A. C. (2014). Establishing α-bromo-γ-butyrolactone as a platform for synthesis of functional aliphatic polyesters – bridging the gap between ROP and SET-LRP. Polymer Chemistry, 5(12), 3847-3854. View Source
